Choline Chloride-13C3
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Overview
Description
Choline Chloride-13C3 is a stable isotope-labeled compound of choline chloride, an organic compound and a quaternary ammonium salt. It is an acyl group acceptor and a substrate for choline acetyltransferase. Choline chloride is widely used as a feed additive, particularly for poultry, to promote growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride. The reaction involves the following steps:
Methylation: Dimethylethanolamine reacts with methyl chloride to form choline chloride.
Reaction Conditions: This reaction typically occurs under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: Industrially, choline chloride is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine. Alternatively, it can be synthesized by treating trimethylamine with 2-chloroethanol .
Chemical Reactions Analysis
Types of Reactions: Choline chloride undergoes various chemical reactions, including:
Oxidation: Choline chloride can be oxidized to form betaine.
Reduction: It can be reduced to form trimethylamine.
Substitution: Choline chloride can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Betaine
Reduction: Trimethylamine
Substitution: Various choline derivatives.
Scientific Research Applications
Choline Chloride-13C3 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in stable isotope-labeled studies to track metabolic pathways and chemical reactions.
Biology: Employed in studies of choline metabolism and its role in cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and neurological disorders.
Industry: Utilized in the production of deep eutectic solvents, which are environmentally friendly alternatives to traditional solvents .
Mechanism of Action
Choline Chloride-13C3 acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It is also involved in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound plays a vital role in maintaining cell membrane integrity, lipid metabolism, and neurotransmission .
Comparison with Similar Compounds
Choline Bitartrate: Another choline salt used as a dietary supplement.
Choline Citrate: Used in dietary supplements and as a food additive.
Phosphatidylcholine: A phospholipid that contains choline and is a major component of cell membranes
Uniqueness: Choline Chloride-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and research applications. This labeling provides a distinct advantage in studying the dynamic biochemical processes involving choline .
Biological Activity
Choline Chloride-13C3 is a stable isotope-labeled form of choline chloride, a quaternary ammonium salt that plays a crucial role in various biological processes. This compound serves as a precursor for several important metabolites, significantly influencing metabolic pathways, particularly in the context of human health and disease. This article explores the biological activity of this compound, highlighting its synthesis, metabolic functions, and implications in research and therapeutic applications.
Overview of this compound
Chemical Structure and Properties:
this compound is composed of choline cations and chloride anions, with the chemical formula C5H14NO⋅Cl. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways more effectively than with non-labeled forms, enhancing the understanding of choline metabolism in various biological contexts.
Biological Functions
1. Role in Metabolism:
Choline is essential for the synthesis of phospholipids, which are critical components of cell membranes. It also serves as a precursor for acetylcholine, a neurotransmitter vital for muscle control and cognitive functions. Research indicates that altered choline metabolism can be associated with various diseases, including cancer, where it may influence tumor growth and cellular signaling pathways .
2. Metabolic Pathways:
this compound has been used to investigate metabolic products in both normal and transformed cells. A study cataloged 121 LCMS peaks that were 13C-labeled from choline, revealing various phospholipid species and novel products such as monomethyl- and dimethyl-ethanolamines. Notably, betaine synthesis was observed specifically in tumor-derived cells, suggesting a unique metabolic adaptation in cancer .
Case Studies
Case Study 1: Choline Metabolism in Cancer Cells
In a study examining the effects of this compound on cancer cell metabolism, researchers found that the expression of choline dehydrogenase (CHDH) correlated with betaine synthesis across different cell lines. While CHDH silencing did not affect cell proliferation directly, it indicated potential implications for cell cycle progression .
Case Study 2: Dietary Choline Deficiency
A clinical study demonstrated that healthy individuals consuming a choline-deficient diet exhibited biochemical changes consistent with choline deficiency, including decreased plasma levels of choline and phosphatidylcholine. This highlights the importance of choline in maintaining cellular integrity and function .
Applications in Research
This compound is employed extensively in scientific research due to its ability to trace metabolic pathways:
- Chemistry: Used as a tracer in stable isotope-labeled studies to track chemical reactions.
- Biology: Investigated for its role in cellular functions and metabolic regulation.
- Medicine: Explored for potential therapeutic effects in treating liver diseases and neurological disorders.
Comparative Analysis
The following table summarizes the unique features of this compound compared to other choline-related compounds:
Compound | Structure | Key Features |
---|---|---|
Choline Bitartrate | Choline + Tartaric acid | Dietary supplement; enhances absorption |
Phosphatidylcholine | Glycerol + Phosphate + Choline | Major component of biological membranes; lipid metabolism |
Choline Hydroxide | Choline + Hydroxide | Strong base; used in organic synthesis |
Betaine | Trimethylglycine | Methyl donor; involved in homocysteine metabolism |
This compound | Stable isotope-labeled choline | Enhances tracking of metabolic pathways |
Properties
Molecular Formula |
C5H14ClNO |
---|---|
Molecular Weight |
142.60 g/mol |
IUPAC Name |
2-hydroxyethyl-tri((113C)methyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1,2+1,3+1; |
InChI Key |
SGMZJAMFUVOLNK-HCULJTSZSA-M |
Isomeric SMILES |
[13CH3][N+]([13CH3])([13CH3])CCO.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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